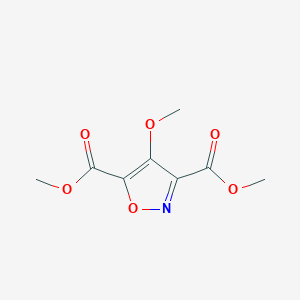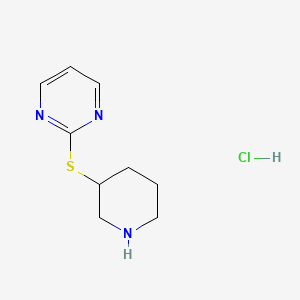![molecular formula C9H20N2 B1429559 [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine CAS No. 259538-03-9](/img/structure/B1429559.png)
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
Descripción general
Descripción
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine, also known as 2-Methylpyrrolidone (2MP) is a versatile organic compound that is widely used in various synthetic and analytical processes. It is a colorless liquid with a pungent odor that is miscible in water and organic solvents. 2MP is a cyclic amide that is a derivative of pyrrolidine, a five-membered heterocyclic compound. It is of particular interest due to its unique properties and potential applications in scientific and industrial fields.
Mecanismo De Acción
2MP acts as a nucleophilic reagent, which means that it can react with other molecules to form new molecules. It can also act as a catalyst in some reactions. It can also act as a solvent, which means that it can dissolve other molecules. It can also act as a chelating agent, which means that it can form complexes with metal ions.
Biochemical and Physiological Effects
2MP has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective antioxidant, which means that it can reduce oxidative damage to cells and tissues. It has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer effects, as well as anti-fungal and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2MP has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound. It is also a highly versatile compound that can be used in a variety of synthetic and analytical processes. It is also a relatively safe compound to work with, as it has a low toxicity. However, it is important to note that it is flammable and should be handled with caution.
Direcciones Futuras
There are several potential future directions for 2MP. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of more advanced nanomaterials, such as quantum dots and nanowires. It could also be used in the synthesis of more advanced polymers, such as biodegradable polymers and polymers with enhanced mechanical properties. Additionally, it could be used in the development of new therapeutic agents, such as anti-cancer drugs and anti-inflammatory drugs. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Aplicaciones Científicas De Investigación
2MP has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, polymers, and other compounds. It has also been used as a solvent for the extraction and purification of proteins, peptides, and other compounds. It has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. It has also been used in the synthesis of polymers, such as polyurethanes and polymers with enhanced mechanical properties.
Propiedades
IUPAC Name |
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURJNHWDOYZEK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)


![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)

![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)

